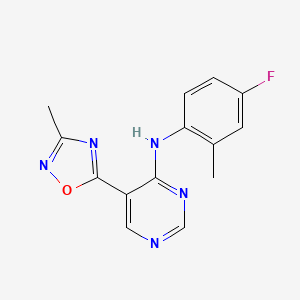

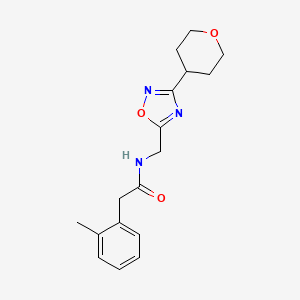

N-(4-fluoro-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluoro-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine, also known as FMMDP, is a novel pyrimidine derivative that has gained attention in the scientific community due to its potential applications in drug discovery and development. FMMDP is a small molecule that exhibits a unique structure and possesses various biological activities, making it an attractive candidate for further research.

Scientific Research Applications

Antioxidant Activity

Research into related compounds, such as 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives, has shown significant antioxidant activity. These compounds, characterized by similar structural features, demonstrate the potential for N-(4-fluoro-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine to act as an antioxidant, which is crucial for protecting cells from oxidative stress and could be beneficial in treating diseases associated with free radical damage (Y Kotaiah, N Harikrishna, K Nagaraju, C Venkata Rao, 2012).

Pesticidal Activities

Compounds bearing the pyrimidin-4-amine moiety have been identified for their excellent pesticidal activities, including insecticidal and fungicidal effects. A study on pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety revealed outstanding efficacy against various agricultural pests and fungi. This research highlights the potential for N-(4-fluoro-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine in developing new pesticides with novel modes of action to combat pesticide resistance (Xing-Hai Liu, Yong Wen, Long Cheng, T. Xu, Ning-Jie Wu, 2021).

Antimicrobial and Antitumor Potential

Investigations into similar pyrimidine derivatives have shown them to have significant antimicrobial and antitumor activities. For instance, compounds like N-substituted phenyl-5-methylthieno[2,3-d]pyrimidin-4-amines have been evaluated for their antibacterial and anticancer properties. Such studies underscore the potential use of N-(4-fluoro-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine in developing new therapeutics for bacterial infections and cancer treatment (P. P. Deohate, Kalpana A. Palaspagar, 2020).

Material Science Applications

Beyond biomedical research, compounds with the pyrimidin-4-amine core have been explored for their applications in material science. The unique electronic and structural properties of these compounds make them suitable for use in novel materials, including electrochromic devices and polymers with specific optical and electronic functionalities. The modification of polyimides with aromatic diamines, including structures similar to N-(4-fluoro-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine, has led to materials with enhanced thermal stability and specific optoelectronic characteristics (C. Constantin, Andra-Elena Bejan, M. Damaceanu, 2019).

properties

IUPAC Name |

N-(4-fluoro-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN5O/c1-8-5-10(15)3-4-12(8)19-13-11(6-16-7-17-13)14-18-9(2)20-21-14/h3-7H,1-2H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQXUWAUHSYNNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC2=NC=NC=C2C3=NC(=NO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-fluoro-4-methylphenyl)-1-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![13-Ethyl-8-(4-ethylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2781856.png)

![Methyl 2-[(2-fluorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2781858.png)

![1-[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one](/img/structure/B2781864.png)

![N-[(2-Tert-butyl-1,3-thiazol-5-yl)methyl]-2-chloro-N-(2,2-difluoroethyl)acetamide](/img/structure/B2781865.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2781868.png)